N-{3-[(E)-2-phenylvinyl]benzyl}acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[[3-[(E)-2-phenylethenyl]phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-14(19)18-13-17-9-5-8-16(12-17)11-10-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,18,19)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMPXDJHKDVHMZ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC1=CC(=CC=C1)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 3 E 2 Phenylvinyl Benzyl Acetamide and Its Structural Analogues
Retrosynthetic Analysis of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide
A retrosynthetic analysis of the target molecule, this compound, identifies two primary sites for strategic bond disconnection: the amide bond and the carbon-carbon double bond of the vinyl group. This leads to two principal synthetic strategies.
Strategy A involves a late-stage formation of the amide bond. The initial disconnection of the C-N amide bond suggests a precursor amine, 3-[(E)-2-phenylvinyl]benzylamine , and an acetylating agent. The precursor amine can be further simplified by disconnecting the (E)-vinyl bond. This can be achieved via olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, leading back to 3-(aminomethyl)benzaldehyde and a suitable phosphorus ylide or phosphonate. Alternatively, a Heck coupling disconnection points to precursors such as 3-(aminomethyl)benzyl halide and styrene (B11656) .
Strategy B prioritizes the early introduction of the N-benzylacetamide framework. In this approach, the (E)-vinyl bond is disconnected first. A Heck-type disconnection would suggest N-(3-iodobenzyl)acetamide and styrene as key precursors. A Wittig or HWE approach would start from N-(3-formylbenzyl)acetamide or N-(3-(halomethyl)benzyl)acetamide . These precursors are, in turn, readily synthesized from commercially available 3-formyl or 3-halobenzyl starting materials through amination and subsequent acetylation.
Targeted Synthesis of the (E)-2-phenylvinyl Moiety within this compound Precursors
The formation of the (E)-stilbene core is a critical step that dictates the stereochemistry of the final product. Several powerful olefination methods are available to achieve the desired (E)-isomer with high selectivity.
Stereoselective Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons, Heck Coupling)
The Wittig, Horner-Wadsworth-Emmons (HWE), and Heck reactions are cornerstone methods for alkene synthesis and are well-suited for constructing the (E)-2-phenylvinyl group. uliege.betamu.edu
The Wittig Reaction involves the reaction of a phosphorus ylide, typically generated from a phosphonium (B103445) salt and a base, with an aldehyde or ketone. wiley-vch.de For the synthesis of an (E)-stilbene derivative, reacting a benzyltriphenylphosphonium (B107652) salt with a substituted benzaldehyde (B42025) can be employed. While the Wittig reaction can sometimes produce a mixture of E- and Z-isomers, the use of stabilized ylides generally favors the formation of the thermodynamically more stable (E)-alkene. tamu.eduyoutube.com
The Horner-Wadsworth-Emmons (HWE) Reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.org This method offers significant advantages, including generally higher (E)-selectivity for the resulting alkene and easier removal of the water-soluble dialkylphosphate byproduct. wiley-vch.deorgsyn.org The reaction between a diethyl benzylphosphonate and a substituted benzaldehyde in the presence of a base like sodium hydride or potassium tert-butoxide is a highly effective route to (E)-stilbenes. nih.govresearchgate.netnumberanalytics.com
The Heck Reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. wikipedia.org This reaction has become a powerful tool in modern synthesis due to its remarkable functional group tolerance. uliege.be The (E)-stilbene core can be efficiently assembled by coupling an aryl halide (e.g., iodobenzene) with styrene, or a substituted styrene with an aryl halide, in the presence of a palladium catalyst and a base. uliege.benih.govnih.gov The reaction typically proceeds with high trans-selectivity. uliege.be
Below is a comparative table of these key olefination strategies for stilbene (B7821643) synthesis.
Interactive Table: Comparison of Stereoselective Olefination Strategies
| Reaction | Key Reagents | Catalyst/Base | Typical Selectivity | Advantages | Disadvantages | Citations |
|---|---|---|---|---|---|---|
| Wittig Reaction | Phosphonium ylide + Aldehyde/Ketone | Strong base (e.g., n-BuLi, NaH) | Variable (E/Z), E-favored with stabilized ylides | Broad substrate scope | Triphenylphosphine oxide byproduct can be difficult to remove; potential for low stereoselectivity | tamu.eduwiley-vch.deyoutube.com |
| Horner-Wadsworth-Emmons | Phosphonate carbanion + Aldehyde/Ketone | Base (e.g., NaH, KOtBu) | High (E)-selectivity | Water-soluble phosphate (B84403) byproduct is easily removed; more nucleophilic carbanion than Wittig | Phosphonate reagents can be more expensive than phosphonium salts | wiley-vch.dewikipedia.orgresearchgate.net |
| Heck Coupling | Unsaturated halide + Alkene | Pd catalyst (e.g., Pd(OAc)2) + Base (e.g., Et3N) | High (E)-selectivity | Excellent functional group tolerance; atom-economical | Requires a catalyst which can be expensive; may require optimization of ligands and conditions | uliege.bewikipedia.orgnih.gov |
C-H Activation and Oxidative Coupling Approaches for Vinyl Group Formation
More recent advancements in synthetic methodology offer alternative routes to the vinyl group through direct C-H activation. These methods are highly atom-economical as they avoid the pre-functionalization of starting materials (e.g., conversion to halides or organometallics).
Transition-metal catalysis, particularly with palladium, can facilitate the direct oxidative coupling of two C-H bonds. researchgate.net In the context of synthesizing the target molecule's core, one could envision a Fujiwara-Morita type reaction or an oxidative Heck reaction. For instance, the direct coupling of a substituted toluene (B28343) derivative with styrene could potentially form the stilbene skeleton. nih.gov Another approach is the oxidative cross-coupling between two different alkenes, a challenging but increasingly feasible transformation. rsc.org
These C-H activation strategies often require a directing group to achieve high regioselectivity. nih.govresearchgate.net An amide or ester functionality on the substrate can direct the metal catalyst to a specific C-H bond, facilitating selective vinylation. researchgate.net While potentially more complex to develop, these methods represent the cutting edge of efficient C-C bond formation.
Construction of the N-Benzylacetamide Core
The N-benzylacetamide unit can be constructed either before or after the formation of the stilbene moiety, depending on the chosen synthetic route. The key transformation is the formation of the amide bond.
Amidation Reactions and Catalytic Amination Techniques
Amide bond formation is one of the most fundamental reactions in organic chemistry. For the synthesis of an N-benzylacetamide derivative, the most direct method is the acylation of the corresponding benzylamine (B48309). This is typically achieved by reacting the amine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base.
Alternatively, the amide can be formed by coupling a benzyl (B1604629) halide with acetamide (B32628). prepchem.com This reaction may require a base to facilitate the nucleophilic substitution. More advanced methods include the oxidative amidation of an aldehyde with an amine, a process that can be catalyzed by various metal complexes, such as those based on copper. nih.govresearchgate.net
The synthesis of the benzylamine precursor itself can be achieved through various methods. Reductive amination of the corresponding benzaldehyde is a common and effective approach. Modern catalytic amination techniques provide direct routes to amines from alcohols or other precursors, often with higher efficiency and selectivity. organic-chemistry.org
Coupling Reactions for Integrating the Benzyl and Acetamide Functionalities
This final stage involves the strategic combination of the synthetic methodologies for the stilbene and N-benzylacetamide portions of the molecule. The specific coupling reaction depends on the retrosynthetic pathway chosen.
Following Strategy A , where amidation is the final step, a precursor like 3-[(E)-2-phenylvinyl]benzyl bromide (synthesized via a Heck reaction) would be converted to the corresponding amine, followed by acetylation.
Following Strategy B , where the N-acetamide group is pre-installed, the coupling reaction forms the vinyl bond. This could involve a Heck coupling between N-(3-iodobenzyl)acetamide and styrene , or a Horner-Wadsworth-Emmons reaction between N-(3-formylbenzyl)acetamide and diethyl benzylphosphonate .
The table below outlines several integrated synthetic strategies.
Interactive Table: Integrated Synthetic Strategies for this compound
| Strategy | Key Coupling Reaction | Precursor 1 | Precursor 2 | Key Advantages | Citations |
|---|---|---|---|---|---|
| B1 (Heck) | Heck Coupling | N-(3-iodobenzyl)acetamide | Styrene | Convergent; high (E)-selectivity. | uliege.benih.gov |
| B2 (HWE) | HWE Olefination | N-(3-formylbenzyl)acetamide | Diethyl benzylphosphonate | High (E)-selectivity; clean reaction. | wikipedia.orgresearchgate.net |
| A1 (Heck/Amidation) | Heck Coupling | 3-Bromobenzyl bromide | Styrene | Utilizes simple starting materials. | uliege.benih.gov |
| A2 (Wittig/Amidation) | Wittig Reaction | 3-(Bromomethyl)benzaldehyde | Benzyltriphenylphosphonium chloride | Classic, well-established methodology. | wiley-vch.deyoutube.com |
Convergent and Linear Synthetic Strategies for this compound
The synthesis of the target compound, this compound, can be efficiently achieved through both linear and convergent approaches. Each strategy involves the construction of the key structural features: the (E)-stilbene core and the N-benzylacetamide side chain.
Linear Synthesis:
A linear synthesis assembles the molecule in a step-by-step fashion, sequentially adding fragments to a starting material. chemistnotes.comdifferencebetween.com A plausible linear route to this compound would commence with a benzyl derivative, which is then elaborated to include the vinyl linkage and finally the acetamide group.
One potential linear sequence is outlined below:
Stilbene Formation: The synthesis could start from 3-methylbenzaldehyde. A Wittig reaction or a Horner-Wadsworth-Emmons reaction with benzylphosphonium ylide would form 3-methylstilbene. nih.govwiley-vch.de The Horner-Wadsworth-Emmons reaction is often preferred as it typically yields the (E)-alkene with high stereoselectivity. wiley-vch.de
Benzylic Bromination: The methyl group of 3-methylstilbene can be selectively brominated using a reagent like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light) to yield 3-(bromomethyl)stilbene.
Cyanation: The benzylic bromide can be converted to the corresponding nitrile, 3-(cyanomethyl)stilbene, via nucleophilic substitution with a cyanide salt, such as sodium cyanide.
Reduction to Amine: The nitrile is then reduced to the primary amine, 3-(aminomethyl)stilbene, using a reducing agent like lithium aluminum hydride (LiAlH₄).
Acetylation: Finally, acetylation of the primary amine with acetyl chloride or acetic anhydride in the presence of a base affords the target compound, this compound.
Convergent Synthesis:
For this compound, a convergent strategy would involve the separate synthesis of a functionalized stilbene precursor and a benzylamine-derived acetamide fragment.
A representative convergent approach is detailed below:
Fragment A Synthesis (Stilbene moiety):
Start with 3-bromobenzaldehyde.
Perform a Heck coupling reaction with styrene using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand to form 3-formylstilbene. uliege.beresearchgate.netnih.gov This reaction is a powerful tool for forming carbon-carbon bonds. uliege.be
Fragment B Synthesis (Acetamide moiety):
Start with benzylamine.
Acetylate benzylamine with acetyl chloride or acetic anhydride to produce N-benzylacetamide.
Fragment Coupling:
The two fragments, 3-formylstilbene (A) and a suitable derivative of N-benzylacetamide (B), can be coupled. However, a more direct convergent approach would be to synthesize two different key intermediates and couple them.
Alternative Convergent Strategy:
Intermediate 1 (Aryl Halide): Synthesize N-(3-bromobenzyl)acetamide from 3-bromobenzylamine (B82478) and acetyl chloride.
Intermediate 2 (Styrene): Commercially available styrene.
Final Coupling: A Heck reaction between N-(3-bromobenzyl)acetamide and styrene, catalyzed by a palladium complex, would directly yield this compound. uliege.beresearchgate.net This is a highly efficient convergent approach.
Table 1: Comparison of Linear and Convergent Synthetic Strategies
| Aspect | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Overall Yield | Generally lower due to the multiplicative nature of step-wise yield loss. chemistnotes.com | Typically higher as the number of sequential steps is reduced. differencebetween.comuniurb.it |
| Efficiency | Can be less efficient for complex molecules. differencebetween.com | More efficient due to parallel synthesis of fragments. wikipedia.org |
| Flexibility for Analogue Synthesis | Modifications late in the sequence can be inefficient. | Allows for easy modification of individual fragments to create a library of analogues. |
| Purification | May involve more challenging purifications of intermediates. | Purification of the final product can be simpler. |
Design and Synthesis of this compound Analogues with Strategic Modifications
The modular nature of the synthesis of this compound allows for strategic modifications to its structure to explore structure-activity relationships for various biological targets. These modifications can be systematically introduced on the phenyl rings, the acetamide linker, or by incorporating heteroatoms or rigid linkers.
Varying the substituents on the two phenyl rings of the stilbene core can significantly impact the molecule's electronic and steric properties.
Synthesis of Substituted Analogues:
Wittig/Horner-Wadsworth-Emmons Approach: Substituted benzaldehydes and substituted benzylphosphonium salts or phosphonates can be used as starting materials to introduce a wide array of functional groups (e.g., methoxy, chloro, trifluoromethyl) onto either phenyl ring. nih.govwiley-vch.de For example, reacting a substituted benzaldehyde with benzyltriphenylphosphonium ylide can yield stilbenes with substitutions on one ring. youtube.com
Heck Coupling Approach: The use of substituted aryl halides and substituted styrenes in a palladium-catalyzed Heck reaction provides a versatile route to diverse stilbene analogues. uliege.beresearchgate.netdrugbank.com For instance, coupling a substituted aryl iodide with styrene can introduce substituents on one of the phenyl rings. researchgate.net
Table 2: Examples of Synthetic Routes to Phenyl-Substituted Analogues
| Analogue Target | Key Reaction | Starting Materials Example |
|---|---|---|
| 4'-Methoxy-N-{3-[(E)-2-phenylvinyl]benzyl}acetamide | Wittig Reaction | 4-Methoxybenzaldehyde and 3-(acetamidomethyl)benzyltriphenylphosphonium chloride |
| N-{3-[(E)-2-(4-chlorophenyl)vinyl]benzyl}acetamide | Heck Coupling | N-(3-bromobenzyl)acetamide and 4-chlorostyrene |
| N-{3-[(E)-2-phenylvinyl]benzyl}-2,2,2-trifluoroacetamide | Amide Formation | 3-[(E)-2-phenylvinyl]benzylamine and trifluoroacetic anhydride |
The acetamide linker can be modified to alter its hydrogen bonding capacity, polarity, and steric bulk.
Varying the Acyl Group: Instead of the acetyl group, other acyl chlorides or anhydrides can be used to introduce different alkyl or aryl groups. For example, using propionyl chloride would yield the corresponding propanamide analogue.
N-Alkylation/N-Arylation: The nitrogen of the acetamide can be further substituted. For instance, N-alkylation of this compound can be achieved using an alkyl halide in the presence of a base. researchgate.net
Bioisosteric Replacements: The amide bond can be replaced with other functional groups that are considered bioisosteres, such as a sulfonamide. nih.gov This can be achieved by reacting the corresponding benzylamine with a sulfonyl chloride.
Table 3: Synthetic Approaches to Acetamide Linker Modifications
| Modification | Key Reaction | Reactant Example |
|---|---|---|
| Longer Alkyl Chain | Acylation | Butyryl chloride |
| N-Methylation | N-Alkylation | Methyl iodide and a base |
| Sulfonamide Bioisostere | Sulfonylation | Methanesulfonyl chloride |
Introducing heteroatoms into the phenyl rings or replacing the flexible benzylacetamide linker with a more rigid structure can have profound effects on the molecule's conformation and interactions with biological targets.
Heteroaromatic Analogues: One or both of the phenyl rings can be replaced with heteroaromatic rings such as pyridine (B92270), thiophene, or furan. These can be introduced using appropriate heteroaromatic aldehydes or halides in Wittig or Heck reactions. For example, a thiophene-containing analogue could be synthesized via a Heck reaction between a brominated N-benzylacetamide derivative and 2-vinylthiophene. nih.gov
Rigid Linkers: To restrict the conformational flexibility of the side chain, the benzylacetamide group can be replaced with a more rigid linker. nih.govresearchgate.net For example, a linker incorporating a cyclic structure could be synthesized. The synthesis of such analogues would require a multi-step approach to construct the rigid linker first, followed by its attachment to the stilbene core. For instance, a rigid linker could be designed to hold the pharmacophoric groups in a specific orientation. nih.gov
Table 4: Strategies for Introducing Heteroatoms and Rigid Linkers
| Modification Type | Synthetic Strategy | Example |
|---|---|---|
| Pyridine in Stilbene Core | Heck Coupling | Coupling of N-(3-bromobenzyl)acetamide with 2-vinylpyridine |
| Thiophene in Stilbene Core | Wittig Reaction | Reaction of 3-(acetamidomethyl)benzyltriphenylphosphonium chloride with thiophene-2-carbaldehyde |
| Rigid Amide Linker | Multi-step synthesis of a pre-designed rigid amine, followed by acylation and coupling to the stilbene core. | Incorporation of a piperidine (B6355638) or other cyclic amine structure. |
Mechanistic Investigations of Chemical Transformations Involving N 3 E 2 Phenylvinyl Benzyl Acetamide
Reaction Dynamics of the (E)-2-phenylvinyl Moiety
The (E)-2-phenylvinyl portion of the molecule, also known as a styryl group, is analogous in its reactivity to stilbene (B7821643). This part of the molecule is susceptible to stereoisomerization, reduction, and electrophilic addition reactions.
Stereoisomerization Pathways (E to Z) Under Photochemical or Thermal Conditions
The isomerization from the (E)-isomer (trans) to the (Z)-isomer (cis) of the phenylvinyl group can be induced by either light (photochemical) or heat (thermal).
Photochemical Isomerization: Upon absorption of ultraviolet light, the π-system of the stilbene-like moiety is excited from the ground state (S₀) to an excited singlet state (S₁). In this excited state, the energy barrier for rotation around the central carbon-carbon double bond is significantly lowered. This allows for rotation to a "perpendicular" conformation, which can then decay back to the ground state as either the (E) or (Z) isomer. The quantum yield of this isomerization is dependent on the wavelength of light and the solvent. In some cases, photosensitizers can be used to facilitate the isomerization via a triplet state mechanism, which can alter the ratio of isomers in the photostationary state. caltech.edukyoto-u.ac.jprsc.org For many stilbene derivatives, the quantum yield for trans-to-cis isomerization is significant. rsc.org
Thermal Isomerization: In the absence of light, the (E) to (Z) isomerization can occur at elevated temperatures. This process involves overcoming a substantial energy barrier corresponding to the breaking of the π-bond to allow for rotation. The reaction follows first-order kinetics, and the rate is highly dependent on the temperature and the substitution pattern of the stilbene derivative. nih.govacs.org The (E)-isomer is generally more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance.
Table 1: Representative Conditions and Quantum Yields for E/Z Isomerization of Stilbene Analogs
| Condition | Irradiation Wavelength (nm) | Solvent | Quantum Yield (ΦE→Z) | Reference |
|---|---|---|---|---|
| Photochemical | 313 | Hexane | 0.42 | caltech.edu |
| Photochemical | 254 | Methanol | 0.50 | iupac.org |
| Thermal | N/A (Heat) | Liquid Phase | Rate constant dependent on temp. | nih.gov |
| Photosensitized (Triplet) | >300 | Benzene (B151609) | Varies with sensitizer | kyoto-u.ac.jprsc.org |
Hydrogenation and Reduction Mechanisms of the Vinyl Group
The carbon-carbon double bond of the 2-phenylvinyl group can be reduced to a single bond, yielding N-{3-[(2-phenylethyl)benzyl]}acetamide. This transformation is typically achieved through catalytic hydrogenation.
Catalytic Hydrogenation: This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. chemguide.co.uk The hydrogen atoms are then added to the same face of the double bond in a syn-addition, leading to a stereospecific reduction. The reaction is generally carried out under mild to moderate pressures of hydrogen and at room or slightly elevated temperatures. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation. researchgate.netresearchgate.net
Table 2: Typical Conditions for Catalytic Hydrogenation of Stilbene Derivatives
| Catalyst | Solvent | H₂ Pressure | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd/C (10%) | Ethanol | 1 atm | Room Temp. | >95 | researchgate.net |
| PtO₂ | Ethyl Acetate | 3 atm | Room Temp. | ~98 | researchgate.net |
| Raney Ni | Methanol | 50 atm | 100 °C | >90 | researchgate.net |
Electrophilic Additions to the Styryl System
The electron-rich double bond of the styryl moiety is susceptible to attack by electrophiles. A classic example is the addition of halogens, such as bromine (Br₂).
The reaction of (E)-stilbene derivatives with bromine typically proceeds through an anti-addition mechanism. The initial step involves the electrophilic attack of the bromine molecule on the double bond to form a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion from the side opposite to the bromonium ion bridge. This results in the formation of a vicinal dibromide with a specific stereochemistry. For an (E)-alkene, this anti-addition leads to the formation of the meso-1,2-dibromo-1,2-diphenylethane (B7791125) derivative. The nature of the substituents on the phenyl rings can influence the rate and regioselectivity of the addition. ma.eduresearchgate.netbeyondbenign.orgrsc.orgacs.org
Table 3: Conditions for Electrophilic Bromination of (E)-Stilbene
| Brominating Agent | Solvent | Temperature | Product Stereochemistry | Yield (%) | Reference |
|---|---|---|---|---|---|
| Br₂ | Dichloromethane | 0 °C to Room Temp. | meso-dibromide | High | beyondbenign.org |
| N-Bromosuccinimide (NBS) | DMSO/H₂O | Room Temp. | Bromohydrin (anti-addition) | Good | ma.edu |
| Pyridinium tribromide | Acetic Acid | Room Temp. | meso-dibromide | ~90 | acs.org |
Reactivity of the Acetamide (B32628) Functional Group
The acetamide group in N-{3-[(E)-2-phenylvinyl]benzyl}acetamide is a secondary amide, and its reactivity is centered on the amide linkage. This includes hydrolysis of the amide bond and reactions at the nitrogen atom.
Hydrolysis and Amide Bond Cleavage Mechanisms
The amide bond is relatively stable but can be cleaved under acidic or basic conditions, typically requiring heat. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the carbonyl oxygen of the amide is first protonated. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. youtube.comyoutube.com A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of the amine portion as a protonated amine. The final products are the corresponding carboxylic acid (acetic acid) and the protonated form of the amine, 3-[(E)-2-phenylvinyl]benzylamine. rsc.org
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH or KOH in aqueous solution), a hydroxide (B78521) ion acts as the nucleophile and attacks the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral intermediate. The expulsion of the amide anion (a poor leaving group) is the rate-determining step and is often facilitated by the deprotonation of the hydroxyl group of the intermediate. The initially formed carboxylic acid is deprotonated by the strong base to form a carboxylate salt, and the amine is liberated. An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid. masterorganicchemistry.comarkat-usa.org
Table 4: Representative Conditions for Amide Hydrolysis of N-Benzylamides
| Condition | Reagents | Temperature | Products | Reference |
|---|---|---|---|---|
| Acidic | aq. HCl or H₂SO₄ | Reflux | Carboxylic acid + Amine salt | masterorganicchemistry.comrsc.org |
| Basic | aq. NaOH or KOH | Reflux | Carboxylate salt + Amine | arkat-usa.org |
N-Alkylation and Acylation Reactions
The nitrogen atom of the secondary amide can act as a nucleophile, allowing for the introduction of additional alkyl or acyl groups.
N-Alkylation: The N-H proton of the secondary amide is weakly acidic and can be removed by a strong base (e.g., NaH) to form an amidate anion. This anion is a potent nucleophile and can react with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form a tertiary amide. stackexchange.com The direct alkylation of secondary amides with alkyl halides can also be achieved under milder conditions using a base like potassium phosphate (B84403) in acetonitrile. escholarship.orgresearchgate.net Over-alkylation to form a quaternary ammonium (B1175870) salt is generally not a concern with amides as it is with amines. wikipedia.org
N-Acylation: A second acyl group can be introduced at the nitrogen atom to form an imide. This typically requires reacting the amide with a more reactive acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base (e.g., pyridine (B92270) or triethylamine). chemguide.co.uk The reaction proceeds via nucleophilic attack of the amide nitrogen on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (e.g., chloride). reddit.combath.ac.uk Internal nucleophilic catalysis can be employed in some cases to facilitate this transformation under milder conditions. semanticscholar.org
Table 5: General Conditions for N-Alkylation and N-Acylation of Secondary Amides
| Reaction | Reagents | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | NaH | THF or DMF | Tertiary Amide | stackexchange.com |
| N-Alkylation | Alkyl Bromide | K₃PO₄ | Acetonitrile | Tertiary Amide | escholarship.org |
| N-Acylation | Acyl Chloride (e.g., Benzoyl Chloride) | Pyridine or NEt₃ | Dichloromethane | Imide | chemguide.co.uksemanticscholar.org |
| N-Acylation | Acid Anhydride (e.g., Acetic Anhydride) | DMAP (cat.) | Dichloromethane | Imide | bath.ac.uk |
Aromatic Substitution Reactions on the Phenyl Rings of this compound
The structure of N-(3-((E)-2-phenylvinyl)benzyl)acetamide presents two distinct phenyl rings, each with different substituents that govern their susceptibility and regioselectivity towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comwikipedia.org The general mechanism for EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.orgbyjus.comyoutube.com The reaction is completed by the deprotonation of the arenium ion to restore aromaticity. masterorganicchemistry.com
The reactivity and orientation of incoming electrophiles are dictated by the electronic properties of the substituents already present on the benzene ring. wikipedia.orgpressbooks.pub These substituents can be classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho, para-directing or meta-directing. pressbooks.publibretexts.org
Ring A (the phenyl ring of the styryl group): This ring is substituted with a vinyl group, which is part of the larger stilbene system. The vinyl group is generally considered to be a weakly activating group and an ortho, para-director. This is due to the ability of the vinyl group's π-system to donate electron density to the phenyl ring through resonance, thereby stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions.
Ring B (the phenyl ring of the benzylacetamide group): This ring is substituted with a -CH₂NHC(O)CH₃ group at position 3 and the styryl group at position 1. The primary directing group to consider on this ring is the acetamidomethyl group (-CH₂NHC(O)CH₃). The alkyl group is an activating, ortho, para-director due to inductive effects and hyperconjugation. khanacademy.org The acetamido group itself (-NHC(O)CH₃) is a strongly activating, ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. However, in this case, it is insulated from the ring by a methylene (B1212753) (-CH₂) group. Therefore, the directing effect will be primarily that of an alkyl group. When multiple substituents are present on a benzene ring, the most activating group typically controls the position of further substitution. masterorganicchemistry.com
The following table summarizes the expected directing effects of the substituents on each phenyl ring:
| Ring | Substituent | Electronic Effect | Directing Effect |
| A | -(E)-CH=CH-Ph | Weakly Activating | ortho, para |
| B | -CH₂-NHC(O)CH₃ | Activating | ortho, para |
Therefore, in an electrophilic aromatic substitution reaction, it is anticipated that both rings would be activated towards substitution, with the incoming electrophile being directed to the ortho and para positions of the respective substituents. Steric hindrance may also play a role in favoring the para product over the ortho product. masterorganicchemistry.com For Ring B, the positions ortho and para to the acetamidomethyl group would be the most likely sites of electrophilic attack.
Mechanistic Studies of Catalyst-Mediated Reactions Involving this compound
The stilbene moiety within N-(3-((E)-2-phenylvinyl)benzyl)acetamide is a chromophore that can undergo various photochemical reactions upon absorption of light. These transformations often proceed through radical or radical ion intermediates.
One of the most common photochemical reactions of stilbenes is the cis-trans isomerization around the carbon-carbon double bond. nih.gov Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁), which can then lead to rotation around the double bond. researchgate.net
Another significant photocatalytic reaction of stilbene derivatives is the [2+2] cycloaddition, which can occur both intermolecularly and intramolecularly. acs.org In the context of N-(3-((E)-2-phenylvinyl)benzyl)acetamide, an intermolecular [2+2] photodimerization could occur between two molecules of the compound upon irradiation, leading to the formation of a cyclobutane (B1203170) ring. acs.orgresearchgate.net The mechanism of such reactions can proceed through an energy transfer pathway where a photocatalyst excites the stilbene moiety to a triplet state, which then reacts with a ground-state molecule to form a diradical intermediate that subsequently closes to the cyclobutane product. nih.gov Alternatively, a radical-cation-initiated [2+2] cycloaddition can occur, where an electron is transferred from the stilbene to a photocatalyst, forming a stilbene radical cation that then reacts with a neutral stilbene molecule. researchgate.net
The stilbene unit can also undergo oxidative photocyclization, known as the Mallory reaction, to form phenanthrene (B1679779) derivatives. nih.gov This reaction typically requires an oxidizing agent, such as iodine or oxygen, and proceeds from the cis-isomer of the stilbene. nih.gov
Furthermore, the stilbene framework can react with various radical species. For instance, studies on stilbene derivatives have shown that they can react with oxidizing radicals like hydroxyl (•OH) and azide (B81097) (N₃•) radicals. rsc.org These reactions can lead to the formation of phenoxyl radicals or addition products. rsc.org The reaction with hydroxyl radicals often proceeds via addition to the aromatic ring, forming hydroxycyclohexadienyl radicals, which can then eliminate water to yield phenoxyl radicals. rsc.org The reaction with azide radicals, which are more selective, typically occurs via electron transfer to produce a radical cation. rsc.org
The following table outlines potential photocatalytic and radical-mediated reactions of N-(3-((E)-2-phenylvinyl)benzyl)acetamide based on the known reactivity of stilbenes:
| Reaction Type | Key Intermediates | Potential Products |
| cis-trans Isomerization | Excited singlet/triplet states | (Z)-N-(3-(2-phenylvinyl)benzyl)acetamide |
| [2+2] Cycloaddition | Diradicals, Radical cations | Cyclobutane dimers |
| Oxidative Photocyclization | Dihydrophenanthrene radical | Phenanthrene derivatives |
| Radical Addition | Hydroxycyclohexadienyl radicals | Hydroxylated derivatives |
The vinyl group of the stilbene moiety in N-(3-((E)-2-phenylvinyl)benzyl)acetamide is a prime site for metal-catalyzed cross-coupling and functionalization reactions. The Mizoroki-Heck reaction, for example, is a powerful tool for the arylation or vinylation of alkenes catalyzed by palladium complexes. wikipedia.org In a potential Heck reaction, the double bond of the stilbene unit could react with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a trisubstituted alkene. researchgate.netrsc.org The catalytic cycle of the Heck reaction typically involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl/vinyl bond, and finally β-hydride elimination to release the product and regenerate the Pd(0) catalyst. wikipedia.org
The Suzuki-Miyaura cross-coupling reaction is another highly versatile palladium-catalyzed method that could be applied to functionalize the stilbene core, assuming it is first converted to a vinyl halide or triflate. rsc.orgnih.gov This reaction couples an organoboron compound with a halide or triflate. nih.gov For instance, if the stilbene moiety were halogenated, it could then be coupled with a variety of aryl or vinyl boronic acids or esters. nih.govuliege.be
The general mechanism for these palladium-catalyzed cross-coupling reactions is well-established and involves a series of steps including oxidative addition, transmetalation (in the case of Suzuki-Miyaura), and reductive elimination. acs.org
The following table provides a summary of potential metal-catalyzed reactions at the vinyl position of N-(3-((E)-2-phenylvinyl)benzyl)acetamide:
| Reaction Name | Reactants | Catalyst System (Typical) | Potential Product |
| Mizoroki-Heck | Aryl/Vinyl Halide | Pd(OAc)₂, PPh₃, Base | Trisubstituted alkene |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base | Trisubstituted alkene |
Computational Elucidation of Reaction Pathways and Transition States for this compound
For the electrophilic aromatic substitution reactions, computational methods could be used to:
Calculate the electron density on each carbon atom of the two phenyl rings to predict the most nucleophilic sites.
Model the structures and energies of the arenium ion intermediates for ortho, meta, and para attack to determine the preferred substitution pattern.
Locate the transition state structures for the formation of the sigma complex to understand the activation barriers.
In the context of photocatalytic transformations, computational studies could elucidate:
The nature of the excited states involved in the cis-trans isomerization and [2+2] cycloaddition reactions. nih.gov
The minimum energy pathways on the excited-state potential energy surfaces, identifying key features like conical intersections that facilitate non-radiative decay back to the ground state. nih.gov
The reaction pathways for radical-mediated processes, such as oxidative cyclization or addition reactions. researchgate.net
For metal-catalyzed cross-coupling reactions, computational modeling can provide detailed insights into:
The geometries and electronic structures of the catalytic intermediates in the Heck or Suzuki-Miyaura cycles.
The energy profiles of the elementary steps, such as oxidative addition, migratory insertion, and reductive elimination, to identify the rate-determining step.
The role of ligands in modulating the reactivity and selectivity of the catalyst. nih.gov
Such computational investigations would be invaluable for building a predictive understanding of the chemical reactivity of N-(3-((E)-2-phenylvinyl)benzyl)acetamide and for designing new synthetic transformations.
Theoretical and Computational Chemistry Studies of N 3 E 2 Phenylvinyl Benzyl Acetamide
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical methods are fundamental to understanding the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic behavior.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For a molecule like N-{3-[(E)-2-phenylvinyl]benzyl}acetamide, a DFT analysis, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to elucidate its electronic characteristics. chemspider.com
The analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich stilbene (B7821643) moiety, specifically the phenyl rings and the vinyl bridge. The LUMO is also anticipated to be distributed across the π-conjugated system of the stilbene fragment.
The electron density distribution, another key output of DFT calculations, would reveal the regions of the molecule that are electron-rich or electron-poor. This is visualized through molecular electrostatic potential (MESP) maps. In this compound, the oxygen and nitrogen atoms of the acetamide (B32628) group would exhibit high electron density, appearing as red or yellow regions on an MESP map, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amide and methyl groups would show lower electron density (blue regions), highlighting their potential for hydrogen bonding interactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the energy required to remove an electron. |
| LUMO Energy | -1.8 eV | Indicates the energy released when an electron is added. |
| HOMO-LUMO Gap | 4.4 eV | Relates to the molecule's electronic excitability and chemical reactivity. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Note: These values are illustrative and based on typical results for similar stilbene derivatives.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, would be used to determine the most stable three-dimensional structure (ground state geometry) of this compound. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, in conjunction with a suitable basis set, would provide highly accurate geometric parameters, such as bond lengths, bond angles, and dihedral angles.
These calculations would likely confirm the trans or (E) configuration of the vinyl group as the most stable isomer due to reduced steric hindrance compared to the cis (Z) isomer. The planarity of the stilbene core would also be a key area of investigation, as deviations from planarity can impact the electronic conjugation and, consequently, the molecule's properties. The energetics of the molecule, including its total electronic energy and heat of formation, would also be computed, providing a measure of its thermodynamic stability.
Table 2: Hypothetical Ab Initio Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C=C (vinyl) | 1.34 Å |
| Bond Length | C-N (amide) | 1.33 Å |
| Bond Angle | C-N-C (amide) | 122° |
| Dihedral Angle | C-C=C-C (stilbene) | ~180° |
Note: These values are illustrative and represent typical bond lengths and angles for the specified functional groups.
Conformational Landscape and Molecular Flexibility Analysis
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility.
The this compound molecule possesses several rotatable bonds, including the C-N bond of the acetamide group and the C-C single bonds connecting the phenyl rings to the vinyl bridge and the benzyl (B1604629) group. To understand the conformational flexibility, potential energy surface (PES) scans would be performed. This involves systematically rotating a specific dihedral angle while optimizing the rest of the molecular geometry at each step.
The resulting energy profile would reveal the energy barriers for rotation around these bonds. For instance, the rotation around the C-N amide bond is expected to have a significant energy barrier due to its partial double bond character. The rotation of the phenyl rings relative to the vinyl group would also be of interest, as it would influence the extent of π-conjugation.
To gain a more dynamic picture of the conformational landscape, molecular dynamics (MD) simulations would be conducted. In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field. The simulation would track the trajectory of each atom over time, providing a detailed view of the molecule's motions and the different conformations it can adopt at a given temperature.
MD simulations would allow for the exploration of a much wider range of conformations than static calculations, revealing the most populated conformational states and the transitions between them. This information is crucial for understanding how the molecule might interact with a biological target, such as a receptor or enzyme.
Prediction of Spectroscopic Signatures for this compound Isomers
Computational methods can predict various spectroscopic properties, which are invaluable for the identification and characterization of a compound.
Time-dependent DFT (TD-DFT) would be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum. The calculations would yield the excitation energies and oscillator strengths for the electronic transitions. For this compound, the spectrum is expected to be dominated by a strong π-π* transition in the UV region, characteristic of the stilbene chromophore. chemspider.com
The infrared (IR) and Raman spectra would also be calculated to predict the vibrational frequencies. These calculations would help in assigning the experimentally observed vibrational bands to specific functional groups and vibrational modes within the molecule. For example, the C=O stretching frequency of the amide group and the C=C stretching of the vinyl group would be prominent features in the predicted IR spectrum.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Feature | Hypothetical Wavelength/Wavenumber |
| UV-Vis | λmax (π-π* transition) | ~310 nm |
| IR | C=O stretch (amide) | ~1660 cm⁻¹ |
| IR | N-H stretch (amide) | ~3300 cm⁻¹ |
| ¹H NMR | Chemical Shift (vinyl protons) | 6.8 - 7.2 ppm |
| ¹³C NMR | Chemical Shift (amide carbonyl) | ~170 ppm |
Note: These values are illustrative and based on characteristic spectroscopic data for similar compounds.
Solvent Effects on the Structure and Reactivity of this compound
The structure and reactivity of a molecule in solution can be profoundly influenced by the surrounding solvent molecules. For a molecule like this compound, which contains both polar (acetamide) and nonpolar (aromatic rings, vinyl group) regions, solvent effects are particularly important.
The central amide bond (C-N) of the acetamide group has a partial double-bond character due to resonance, which restricts rotation and can lead to the existence of cis and trans isomers. The energy barrier to this rotation is sensitive to the solvent environment. Studies on similar peptide bonds have shown that the free energy of activation for isomerization is significantly larger in hydrogen-bond-donating (protic) solvents like water compared to aprotic solvents. This is because protic solvents can form strong hydrogen bonds with the carbonyl oxygen, stabilizing the planar ground state of the amide and increasing the energy required to reach the twisted transition state for rotation.
Polar Protic Solvents (e.g., water, methanol): These solvents will strongly solvate the acetamide group via hydrogen bonding. This can affect the N-H and C=O vibrational frequencies, which can be observed using IR spectroscopy. This strong solvation is expected to increase the barrier to C-N bond rotation.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors for the N-H group but cannot donate a hydrogen bond to the carbonyl oxygen. This results in a different solvation shell and typically lower barriers to amide isomerization compared to protic solvents.
Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the molecule may tend to self-associate through the intermolecular hydrogen bonding and π-stacking described previously, as interactions with the solvent are less favorable.
Table 3: Predicted Influence of Solvent Type on Molecular Properties
| Solvent Type | Interaction with Acetamide Group | Effect on C-N Rotational Barrier | Conformational Impact |
|---|---|---|---|
| Polar Protic | Strong H-bonding (donor and acceptor) | Highest | Stabilizes polar conformers |
| Polar Aprotic | H-bond acceptor for N-H | Intermediate | Moderately stabilizes polar conformers |
| Nonpolar | Weak van der Waals interactions | Lowest | Favors intramolecular interactions/aggregation |
Advanced Spectroscopic and Analytical Methodologies Applied to Mechanistic Studies of N 3 E 2 Phenylvinyl Benzyl Acetamide
Utilization of Multi-Dimensional NMR Spectroscopy for Complex Structural Elucidation
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the three-dimensional structure of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide in solution. Techniques such as COSY, HSQC, and HMBC are used to establish through-bond connectivities, but for more complex structural aspects like stereochemistry and conformational dynamics, specialized experiments are required.
NOESY and ROESY for Stereochemical Assignments of the (E)-Vinyl Group
The stereochemistry of the carbon-carbon double bond is a critical structural feature of this compound. The Nuclear Overhauser Effect (NOE) is a phenomenon where the transfer of nuclear spin polarization from one nucleus to another through space can be detected. This effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei) and is typically observed for protons that are less than 5 Å apart. acdlabs.com Two-dimensional NOE Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the primary NMR experiments used for this purpose. acdlabs.com
For the target molecule, the key is to determine the spatial relationship between the two vinyl protons and the adjacent phenyl rings. In the (E)-isomer (trans-stilbene configuration), the two vinyl protons are on opposite sides of the double bond. A strong NOE correlation would be expected between each vinyl proton and the ortho protons of the adjacent phenyl ring. Conversely, no NOE would be observed between the two vinyl protons themselves due to the large distance between them.
A ROESY experiment provides similar through-space correlation information and is particularly useful for intermediate-sized molecules where the standard NOE effect might be null. huji.ac.il The presence of positive cross-peaks between the vinyl and adjacent aromatic protons, and the absence of a cross-peak between the vinyl protons, would corroborate the (E)-stereochemistry. researchgate.net
Table 1: Expected NOESY/ROESY Correlations for Stereochemical Assignment
| Correlating Protons | Expected Result for (E)-Isomer | Rationale |
|---|---|---|
| Vinyl Hα ↔ Vinyl Hβ | No cross-peak | Protons are too far apart (> 5 Å) in the trans configuration. |
| Vinyl Hα ↔ ortho-Protons of adjacent phenyl ring | Strong cross-peak | Protons are in close spatial proximity. |
| Vinyl Hβ ↔ ortho-Protons of adjacent phenyl ring | Strong cross-peak | Protons are in close spatial proximity. |
Dynamic NMR for Probing Conformational Exchange
Amides, including this compound, exhibit hindered rotation around the carbonyl carbon-nitrogen (C-N) bond due to its partial double bond character. This phenomenon can lead to the existence of conformational isomers (rotamers), often referred to as cis and trans (or E/Z), which can be in slow, intermediate, or fast exchange on the NMR timescale. scielo.brresearchgate.net
Dynamic NMR (DNMR) studies involve acquiring spectra at various temperatures. At low temperatures, where the rotation is slow relative to the NMR timescale, separate signals for each rotamer can be observed. copernicus.org As the temperature is increased, the rate of interconversion increases, causing the distinct signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures.
For this compound, this conformational exchange would be most evident in the protons near the amide bond, such as the benzylic CH₂ group and the N-H proton. By analyzing the line shape changes as a function of temperature, the rate constants for the rotational process can be determined, and the free energy of activation (ΔG‡) for the C-N bond rotation can be calculated, providing quantitative insight into the molecule's conformational flexibility. researchgate.net Studies on similar N-benzyl acetamides have successfully used this technique to characterize such rotational barriers. scielo.brnih.gov
Vibrational Spectroscopy (IR, Raman) for Monitoring Functional Group Transformations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These techniques are highly effective for confirming the structure of this compound and for monitoring its formation during synthesis.
Key vibrational modes for this compound include:
Amide Group: Secondary amides show characteristic bands. The N-H stretching vibration appears in the range of 3300-3100 cm⁻¹. The Amide I band (primarily C=O stretching) is a strong absorption typically found between 1680-1630 cm⁻¹. The Amide II band (a mix of N-H bending and C-N stretching) occurs around 1570-1515 cm⁻¹.
(E)-Vinyl Group: The C=C stretching vibration of the trans-disubstituted alkene is expected in the 1675-1665 cm⁻¹ region, though it may be weak in the IR spectrum due to low polarity. The most diagnostic peak for the (E)-configuration is the out-of-plane C-H bending vibration, which gives a strong, characteristic absorption in the IR spectrum around 980-960 cm⁻¹.
Aromatic Rings: C-C stretching vibrations within the phenyl rings appear in the 1600-1450 cm⁻¹ region. wikipedia.org Out-of-plane C-H bending modes provide information on the substitution pattern.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
|---|---|---|---|
| Amide (N-H) | N-H Stretch | 3300 - 3100 | IR |
| Amide (C=O) | Amide I (C=O Stretch) | 1680 - 1630 | IR (Strong) |
| Amide (N-H/C-N) | Amide II (N-H Bend/C-N Stretch) | 1570 - 1515 | IR |
| Vinyl (C=C) | C=C Stretch | 1675 - 1665 | Raman (Stronger) |
| Vinyl (C-H) | (E)-trans C-H Out-of-Plane Bend | 980 - 960 | IR (Strong) |
| Aromatic (C=C) | Ring Stretching | 1600 - 1450 | IR, Raman |
In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
The synthesis of this compound likely involves key steps such as a Heck coupling to form the stilbene (B7821643) moiety and an amide bond formation. In situ spectroscopic techniques, such as ReactIR™ (FT-IR) and process NMR, allow for real-time monitoring of these reactions without the need for sampling. rsc.orgresearchgate.netrsc.org
For instance, in a Heck reaction between an aryl halide and styrene (B11656), in situ FT-NIR spectroscopy can track the consumption of reactants and the formation of the trans-alkene product by monitoring changes in the C-H vibrational overtone and combination bands. rsc.org Similarly, during amide bond formation (e.g., from a carboxylic acid and an amine), in situ FT-IR can follow the disappearance of the carboxylic acid C=O stretch (~1700 cm⁻¹) and the appearance of the characteristic Amide I band (~1650 cm⁻¹), providing valuable kinetic data and insight into reaction mechanisms. mt.comresearchgate.net This real-time analysis is crucial for optimizing reaction conditions, identifying intermediates, and ensuring process safety and efficiency. acs.org
High-Resolution Mass Spectrometry for Identifying Reaction Intermediates and Byproducts
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of this compound and for identifying any intermediates or byproducts formed during its synthesis. Electron Impact (EI) or Electrospray Ionization (ESI) can be used to generate ions.
The fragmentation pattern provides structural confirmation. For this compound, key fragmentation pathways analogous to N-benzylacetamide are expected: sci-hub.selibretexts.org
Alpha-Cleavage: Cleavage of the benzylic C-C bond is common, which would lead to the formation of the stable tropylium (B1234903) ion at m/z 91.
Amide Fragmentation: Cleavage of the bond between the benzyl (B1604629) group and the nitrogen can produce a fragment corresponding to the [M - C₇H₇]⁺ ion.
McLafferty Rearrangement: A characteristic rearrangement for amides that can result in a prominent base peak. libretexts.org
Loss of Ketene (B1206846): A common fragmentation pathway for acetamides involves the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion. sci-hub.se
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, which is critical for distinguishing between compounds of the same nominal mass.
Table 3: Predicted Key Fragments in the Mass Spectrum
| Fragment Ion | Proposed Structure / Origin | Predicted m/z |
|---|---|---|
| [C₇H₇]⁺ | Tropylium ion from benzyl group | 91 |
| [M - 42]⁺ | Loss of ketene (CH₂CO) | [M-42] |
| [M - 105]⁺ | Loss of the phenylvinyl group | [M-105] |
| [M - C₈H₈NO]⁺ | Loss of the benzylacetamide moiety | [M-134] |
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Packing
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would confirm the (E)-geometry of the vinyl group and the planarity of the amide moiety. nih.gov
Furthermore, it reveals the details of intermolecular packing in the crystal lattice. The primary intermolecular interaction expected is hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. iucr.org This N-H···O interaction typically leads to the formation of one-dimensional chains or dimeric structures, which are common motifs in the crystal structures of secondary amides and N-aryl acetamides. nih.govnih.gov
Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization
A comprehensive search of scientific literature and chemical databases was conducted to retrieve specific data on the electronic spectroscopy of this compound. Despite a thorough investigation into scholarly articles and spectral data repositories, no specific experimental UV-Vis absorption or fluorescence spectroscopic data for this particular compound could be located.
The photophysical properties of a molecule are intrinsically linked to its chemical structure. This compound incorporates a trans-stilbene (B89595) chromophore, which is known for its distinct electronic absorption and emission characteristics. Generally, the electronic spectra of stilbene derivatives are governed by the π-conjugated system of the stilbene moiety. The position and intensity of the absorption and emission bands, as well as the fluorescence quantum yield, are sensitive to the nature and position of substituents on the phenyl rings.
For instance, studies on various trans-stilbene derivatives show that their absorption and fluorescence spectra are influenced by factors such as solvent polarity and the presence of electron-donating or electron-withdrawing groups. nih.govmdpi.com The introduction of polar substituents can sometimes lead to the formation of ground-state aggregates, which can be detected by changes in absorption and fluorescence spectra at varying concentrations. koreascience.kr In some cases, stilbene derivatives are used as fluorescent brighteners or as components in light-emitting polymers. mdpi.comnih.gov
The acetamide (B32628) group in this compound, while not directly conjugated to the stilbene π-system, could potentially influence its photophysical properties through steric effects or by altering the molecule's aggregation behavior in solution. Research on some stilbene derivatives with acetamide groups has been conducted, though these were structurally different from the compound . mdpi.com
Without direct experimental data for this compound, any discussion of its specific UV-Vis absorption maxima, molar absorptivity, fluorescence emission maxima, or quantum yield would be speculative. The detailed research findings and data tables requested for this specific compound are therefore not available in the currently accessible scientific literature.
Mechanistic Insights into Biological Interactions of N 3 E 2 Phenylvinyl Benzyl Acetamide in Vitro and Ex Vivo Focus
Molecular Recognition and Binding Mechanisms with Biological Targets (e.g., Enzymes, Receptors)
There is no published data identifying the specific biological targets of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide. To determine its molecular recognition and binding mechanisms, initial screening against a broad panel of enzymes and receptors would be necessary.
For related acetamide (B32628) structures, a variety of biological targets have been identified. For instance, certain N-benzyl piperidine (B6355638) derivatives have been shown to dually inhibit histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov Other N-substituted benzyl (B1604629)/phenyl acetamides have demonstrated activity as inhibitors of the HIV-1 reverse transcriptase. nih.gov Similarly, different N-benzyl phenethylamine (B48288) analogues have been identified as agonists for 5-HT2A/2C receptors. nih.gov These examples underscore the diverse potential targets for acetamide-based compounds, which could range from enzymes involved in epigenetic regulation and neurotransmission to viral proteins.
Determining the binding mechanism for this compound would involve techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (K_D) and thermodynamics once a target is identified.
Cellular Permeation and Intracellular Distribution Mechanisms in Model Systems
No studies have investigated the cellular permeation or intracellular distribution of this compound. Understanding how this compound crosses cellular membranes and where it localizes within the cell is critical to understanding its mechanism of action.
Research on analogous compounds provides a framework for such studies. For example, the cellular permeability of N-(substituted phenyl)-2-chloroacetamides has been predicted using in silico models and linked to their lipophilicity. nih.gov Experimental validation would typically involve cell-based assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays, to predict intestinal absorption and blood-brain barrier penetration.
To study intracellular distribution, techniques like fluorescence microscopy could be employed if a fluorescently tagged version of the compound were synthesized. Alternatively, subcellular fractionation followed by quantification using methods like liquid chromatography-mass spectrometry (LC-MS) could determine its concentration in different organelles.
Biochemical Pathways and Enzyme Inhibition/Activation Studies (e.g., α-glucosidase, PI3K, FVIIa)
There is no specific information on the effect of this compound on biochemical pathways or its potential to inhibit or activate enzymes such as α-glucosidase, PI3K, or Factor VIIa (FVIIa).
However, the broader class of acetamide derivatives has been explored for such activities:
α-Glucosidase Inhibition: Several studies have investigated acetamide derivatives as potential α-glucosidase inhibitors for managing type 2 diabetes. For example, a series of phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides were designed and synthesized, with some showing potent inhibitory activity against yeast α-glucosidase. nih.gov Similarly, novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] rsc.orgnih.govthiazin-2-yl)-N-arylacetamides also emerged as potent inhibitors of this enzyme. nih.gov
Factor VIIa (FVIIa) Inhibition: A series of N-phenyl-2-(phenyl-amino) acetamide derivatives were identified as having an affinity for FVIIa, a key enzyme in the coagulation cascade, suggesting potential as anticoagulants. ijper.org
PI3K Inhibition: While direct studies on PI3K are absent for close analogues, the PI3K pathway is a common target in drug discovery. Investigating the effect of this compound on this pathway would typically involve in vitro kinase assays and western blotting to assess the phosphorylation status of downstream targets like Akt.
To evaluate this compound, a systematic screening using in vitro enzyme activity assays would be the first step. For any confirmed activity, detailed enzyme kinetics studies would follow to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (K_i).
| Enzyme Target | Function | Relevance for Acetamide Analogues | Required Analysis for Target Compound |
| α-Glucosidase | Carbohydrate digestion | Several acetamide derivatives show inhibitory activity. nih.govnih.gov | In vitro α-glucosidase inhibition assay. |
| PI3K | Cell signaling, growth, survival | Common drug target; unexplored for close analogues. | In vitro kinase assay; Western blot for pathway analysis. |
| Factor VIIa | Blood coagulation | N-phenyl-2-(phenyl-amino) acetamides show inhibition. ijper.org | Prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) assays; specific FVIIa chromogenic assay. |
Structure-Activity Relationship (SAR) Derivations for Biological Mechanisms of this compound Analogues
Without a known biological activity for the parent compound, a formal Structure-Activity Relationship (SAR) study for this compound cannot be established. SAR studies require a set of analogues with systematic structural modifications and corresponding biological activity data.
SAR studies on related molecules have provided valuable insights. For instance, in a study of (R)-N-Benzyl 2-acetamido-3-methoxypropionamide, it was found that the 3-oxy and 4'-benzylamide positions could accommodate non-bulky, hydrophobic groups while retaining anticonvulsant activity. nih.gov For a series of N-benzyl phenethylamines acting as 5-HT2A/2C agonists, substitutions on the N-benzyl group were shown to influence receptor affinity and functional activity. nih.gov
To build an SAR for this compound, one would need to synthesize a library of analogues by modifying its three main structural components: the acetamide group, the central benzyl ring, and the (E)-2-phenylvinyl (stilbene) moiety. These modifications could include altering substituents, their positions, and the stereochemistry of the vinyl bond. Each analogue would then be tested for a specific biological activity to correlate structural changes with potency and efficacy.
| Structural Moiety | Potential Modifications for SAR |
| Acetamide | Alteration of the N-acetyl group (e.g., different alkyl chains). |
| Benzyl Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions. |
| (E)-2-phenylvinyl | Introduction of substituents on the terminal phenyl ring; conversion to the (Z)-isomer. |
Molecular Docking and Dynamics Simulations of Compound-Biomolecule Complexes
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule and its protein target. As no biological target has been identified for this compound, no specific docking or simulation studies have been performed.
Should a target enzyme or receptor be identified, these computational methods would be invaluable.
Molecular Docking would be used to predict the preferred binding pose of the compound within the active or allosteric site of the target protein. This provides insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Studies on other acetamide derivatives have successfully used docking to understand their binding modes with targets like butyrylcholinesterase, HIV-1 reverse transcriptase, and various monoamine oxidases. nih.govresearchgate.netsemanticscholar.org
Molecular Dynamics (MD) Simulations would then be used to assess the stability of the docked complex over time in a simulated physiological environment. MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, providing a more rigorous prediction of affinity. researchgate.netmdpi.com
The typical workflow would involve obtaining a crystal structure of the target protein (or building a homology model), preparing the ligand structure, performing the docking calculations, and then running MD simulations on the most promising ligand-protein complex.
Research on this compound Remains Largely Undisclosed
Despite a comprehensive search of scientific literature and chemical databases, detailed research applications and future perspectives for the chemical compound this compound are not publicly available. This suggests that the compound may be a novel entity with research findings that are not yet published or are proprietary.
The inquiry into the specific applications of this compound across various scientific domains, including organic synthesis, materials science, and biological systems, yielded no specific results for this particular molecule. The requested detailed outline, focusing on its potential as a building block, its role in materials science, its applications in catalysis and as a molecular probe, its use in sensor development, and its future in high-throughput screening, could not be populated with scientifically verified information.
The core structure of the compound, featuring a stilbene (B7821643) moiety ((E)-2-phenylvinyl) linked to a benzylacetamide group, suggests potential for a range of applications based on the known properties of similar chemical structures. Stilbene derivatives are a well-studied class of compounds with diverse biological activities and applications in materials science due to their unique photochemical and electronic properties. Similarly, acetamide derivatives are prevalent in medicinal chemistry and organic synthesis.
However, without specific studies on this compound, any discussion of its potential applications would be purely speculative and would not meet the required standard of scientific accuracy based on published research. The absence of this compound in the public domain prevents a detailed analysis of its properties and potential uses as requested.
It is possible that this compound is a compound of interest in ongoing, unpublished research within academic or industrial laboratories. Until such research is made public, a comprehensive and scientifically accurate article on its emerging research applications and future perspectives cannot be generated.
Q & A
Q. What are the general synthetic routes for N-{3-[(E)-2-phenylvinyl]benzyl}acetamide, and what reaction conditions are critical for success?
The synthesis typically involves multi-step reactions, including benzylation of the core aromatic ring, amidation, and purification. Key steps may include:
- Benzylation : Coupling of a styryl group (via Heck or Wittig reactions) to a benzylamine intermediate under controlled temperatures (60–100°C) and inert atmospheres .
- Amidation : Acetylation of the benzylamine intermediate using acetic anhydride or acetyl chloride in aprotic solvents (e.g., DMF, THF) with catalytic bases like triethylamine .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields dependent on solvent polarity and gradient optimization . Critical conditions include strict anhydrous environments for amidation and precise stoichiometry in cross-coupling reactions to avoid byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the (E)-configuration of the styryl group (characteristic coupling constants: Hz) and acetamide methyl resonance (~2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers or impurities .
- FT-IR : Confirms amide C=O stretches (~1650 cm) and vinyl C-H out-of-plane bending (~960 cm) .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) to assess IC values .
- Cellular Viability : MTT or CellTiter-Glo® assays in cancer cell lines to determine antiproliferative effects .
- Binding Affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?
Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading) or assay protocols. Strategies include:
- Reproducibility Checks : Replicating methods from multiple sources while controlling variables like humidity or oxygen levels .
- Meta-Analysis : Cross-referencing data from peer-reviewed studies (excluding vendor data like BenchChem) to identify consensus trends .
- Advanced Analytics : Using 2D NMR (e.g., COSY, NOESY) or X-ray crystallography to confirm structural homogeneity, which may explain divergent bioactivity .
Q. What strategies optimize the stereochemical purity of the (E)-styryl group during synthesis?
- Catalyst Selection : Palladium catalysts with bulky ligands (e.g., SPhos) favor (E)-selectivity in Heck reactions by reducing β-hydride elimination side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the (E)-isomer .
- Post-Synthesis Isomerization : UV irradiation or thermal treatment to convert residual (Z)-isomers to the (E)-form .
Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR)?
- Molecular Docking : Predict binding modes to targets like kinases or GPCRs using software (AutoDock, Schrödinger) .
- QSAR Studies : Correlate electronic properties (e.g., Hammett σ values of substituents) with bioactivity to guide derivative design .
- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize candidates for synthesis .
Methodological Challenges and Solutions
Q. How should researchers address low yields in the final amidation step?
- Activation Reagents : Use HATU or EDCI/HOBt to improve coupling efficiency in sterically hindered intermediates .
- Solvent Optimization : Switch to dichloromethane (DCM) or ethyl acetate to reduce side reactions .
- Real-Time Monitoring : Employ in-situ FT-IR or HPLC to track reaction progress and adjust conditions dynamically .
Q. What approaches validate target engagement in cellular assays?
- Chemical Proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify off-target interactions .
- Knockdown/Rescue Experiments : CRISPR/Cas9-mediated gene knockout to confirm dependency on the hypothesized target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
